Product packaging for 2,4-Bis(3-bromophenyl)pyridine(Cat. No.:)

2,4-Bis(3-bromophenyl)pyridine

Cat. No.: B13139565
M. Wt: 389.1 g/mol
InChI Key: QNVRVIUFLYCYKR-UHFFFAOYSA-N
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Description

General Context of Halogenated Pyridine (B92270) Frameworks in Contemporary Chemistry

Halogenated pyridine frameworks are fundamental building blocks in a multitude of chemical disciplines, including medicinal chemistry, materials science, and catalysis. researchgate.netnih.gov The introduction of halogen atoms onto the pyridine ring significantly alters its electronic properties, reactivity, and steric profile. nih.gov The electron-withdrawing nature of halogens renders the pyridine ring more susceptible to nucleophilic substitution reactions, a characteristic that is exploited in the synthesis of complex molecules. nih.govscispace.com

The position and nature of the halogen substituent(s) on the pyridine ring allow for regioselective functionalization. acs.org This controlled reactivity is crucial for the construction of precisely defined molecular architectures. acs.org For instance, the differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) in cross-coupling reactions enables sequential and site-specific modifications of polyhalogenated pyridines. researchgate.net

Furthermore, halogenated pyridines are prevalent in a wide array of pharmaceuticals and agrochemicals, where the halogen atoms can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. researchgate.netnih.gov In materials science, these compounds serve as precursors to organic light-emitting diodes (OLEDs), polymers, and other functional materials due to their unique electronic and photophysical characteristics. acs.orgossila.com The ability of the pyridine nitrogen to coordinate with metal ions also makes halogenated pyridines valuable ligands in catalysis, influencing the catalytic activity and selectivity of metal complexes. researchgate.net

Significance of Brominated Phenylpyridines as Versatile Chemical Synthons and Building Blocks

Among the halogenated pyridines, brominated phenylpyridines stand out as particularly versatile synthons in organic synthesis. The presence of both a bromine atom and a phenyl group provides multiple reaction sites for further elaboration. The carbon-bromine bond is readily activated for a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This capability is instrumental in the synthesis of complex polycyclic and heterocyclic systems.

Brominated phenylpyridines are crucial in the development of new materials with tailored properties. They are used to construct conjugated polymers and small molecules for applications in organic electronics. beilstein-journals.org The introduction of bromine atoms can enhance inter- and intramolecular interactions, influencing the packing of molecules in the solid state and thereby affecting their charge transport properties.

Research Scope and Objectives Pertaining to 2,4-Bis(3-bromophenyl)pyridine

The specific compound, this compound, presents a unique scaffold with two bromophenyl groups attached to a central pyridine ring. Research on this molecule is driven by the desire to understand how this particular arrangement of functional groups influences its chemical behavior and to explore its potential as a precursor for novel materials and complex molecular structures.

The primary objectives of studying this compound include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to obtain the target molecule in high purity. A known method involves a ruthenium-catalyzed four-component reaction. rsc.org Characterization is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Reactivity Studies: Investigating the differential reactivity of the two bromine atoms. The bromine at the 4-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 2-position. This selective reactivity can be exploited for stepwise functionalization.

Exploration as a Building Block: Utilizing this compound as a platform to synthesize more complex molecules. This includes the preparation of polymers, macrocycles, and dendrimers through iterative cross-coupling reactions.

Investigation of Material Properties: Assessing the photophysical and electronic properties of derivatives of this compound. The goal is to evaluate their potential for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₁Br₂N
Appearance Red-brown solid rsc.org
Melting Point 95-97 °C rsc.org
Synthesis Method Ru-catalyzed four-component reaction rsc.org
Purification Column chromatography (silica gel, petroleum ether/dichloromethane = 3:1) rsc.org
Yield 66% rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11Br2N B13139565 2,4-Bis(3-bromophenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11Br2N

Molecular Weight

389.1 g/mol

IUPAC Name

2,4-bis(3-bromophenyl)pyridine

InChI

InChI=1S/C17H11Br2N/c18-15-5-1-3-12(9-15)13-7-8-20-17(11-13)14-4-2-6-16(19)10-14/h1-11H

InChI Key

QNVRVIUFLYCYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Bis 3 Bromophenyl Pyridine and Analogous Structures

Direct Synthesis Protocols for 2,4-Bis(3-bromophenyl)pyridine

Direct synthesis involves constructing the pyridine (B92270) ring from acyclic precursors in a manner that incorporates the desired (3-bromophenyl) groups at the 2- and 4-positions.

The formation of substituted pyridine rings can be achieved through reactions that assemble the heterocycle from smaller, non-cyclic components. Condensation reactions, in particular, are a foundational approach. baranlab.org

A specific and efficient method for synthesizing 2,4-diarylsubstituted pyridines, including this compound, is a Ruthenium-catalyzed four-component reaction. rsc.org In this process, a substituted ketone, such as 1-(3-bromophenyl)ethanone, is reacted to form the target compound. rsc.org The reaction proceeds via a formal dehydrative [4+2] cycloaddition mechanism. organic-chemistry.org This multicomponent approach allows for the construction of a diverse range of 2,4-diarylpyridines by varying the starting ketone. rsc.org

General condensation strategies often involve the reaction of 1,5-dicarbonyl compounds, or their precursors, with a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). baranlab.orgnih.gov For instance, the Chichibabin pyridine synthesis and its modifications involve the condensation of aldehydes, ketones, and ammonia. tandfonline.com One such reaction involves heating a ketone (p-bromo acetophenone), an aldehyde (p-hydroxy benzaldehyde), and ammonium acetate in acetic acid to produce a 2,4,6-trisubstituted pyridine. tandfonline.com

Table 1: Synthesis of 2,4-Diarylsubstituted Pyridines via Ru-Catalyzed Four-Component Reaction rsc.org

CompoundStarting KetoneYieldPhysical State
This compound (2o)1-(3-Bromophenyl)ethanoneNot specifiedNot specified
2,4-Bis(3-chlorophenyl)pyridine (2n)1-(3-Chlorophenyl)ethanone66%Red-brown solid
2,4-Bis(4-fluorophenyl)pyridine (2k)1-(4-Fluorophenyl)ethanone60%Orange oil
2,4-Bis(3-methoxyphenyl)pyridine (2f)1-(3-Methoxyphenyl)ethanone68%Orange oil

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including those between an aryl group and a pyridine ring. organic-chemistry.org Methods like the Suzuki, Negishi, and Stille couplings are widely used for the synthesis of bipyridines and arylpyridines. mdpi.com

In the context of synthesizing this compound, a plausible route would involve a Suzuki coupling reaction. This would typically use a 2,4-dihalopyridine (e.g., 2,4-dichloropyridine) as the starting material, which is then reacted with two equivalents of (3-bromophenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com While a major challenge in pyridine coupling reactions is the tendency of the bipyridine product to coordinate with and deactivate the palladium catalyst, the development of specialized catalysts and ligands has improved yields. mdpi.comacs.org For example, cyclopalladated ferrocenylimine catalysts have shown high stability and activity in the Suzuki coupling of pyridyl halides. mdpi.com

Negishi coupling, which utilizes organozinc reagents, is another viable method for preparing 2,2′-bipyridine derivatives from 2-pyridyl zinc halides and bromopyridines, often catalyzed by palladium complexes with ligands like XPhos. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is particularly effective on electron-poor aromatic systems. masterorganicchemistry.com The pyridine ring is inherently electron-deficient and thus more reactive towards nucleophilic attack than benzene (B151609), especially when substituted at the ortho or para positions, as the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom. wikipedia.org

The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pubdiva-portal.org For the reaction to proceed readily, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. pressbooks.pubdiva-portal.org

In a hypothetical SNAr synthesis of this compound, a substrate like 2,4-difluoropyridine (B1303125) could be reacted with a 3-bromophenyl organometallic reagent. The fluoride (B91410) ion is an excellent leaving group for SNAr reactions. masterorganicchemistry.com A copper-catalyzed concerted SNAr process has also been reported for the synthesis of chiral diaryl compounds using 2-fluoropyridine (B1216828) as an electrophile. bohrium.com

Syntheses of Related Bromophenyl Pyridine Isomers and Derivatives

The synthesis of various isomers and derivatives of bromophenyl pyridines highlights the versatility of synthetic methods and the importance of controlling regiochemistry.

Achieving regioselectivity in the functionalization of pyridine is crucial for synthesizing specific isomers. Different positions on the pyridine ring (C2, C3, C4) exhibit distinct reactivities. For instance, direct C-4-H alkylation of pyridines with alkyl halides can be mediated by mechanochemically activated magnesium. organic-chemistry.org Alternatively, C2-H alkylation of pyridine N-oxides can be accomplished using in-situ generated titanacyclopropanes. organic-chemistry.org

Cross-coupling reactions also offer a high degree of regiocontrol. The Suzuki-Miyaura coupling of 2-pyridyl ammonium salts can furnish 2-alkylpyridines or 2-arylpyridines, demonstrating selective functionalization at the C2 position. organic-chemistry.org Similarly, selective C4-arylation or alkylation of 2,4-dichloropyridines can be achieved using various organometallic reagents. organic-chemistry.org

Various synthetic routes have been successfully employed to create a range of bromophenyl pyridine structures. These methods often utilize condensation or coupling strategies to achieve the desired substitution pattern.

Examples of synthesized bromophenyl pyridines include:

2-[4-Bromophenyl]-6-[3-bromophenyl]pyridine : Prepared by reacting α-[N-Pyridinium]-4-bromoacetophenone bromide with β-[N,N-dimethylamino]-3-bromopropiophenone hydrochloride. nih.gov

3,5-Bis(4-bromophenyl)pyridine : Synthesized from 4-bromophenylacetonitrile (B126402) via a reaction with DIBAL-H. nih.gov

2,5-Bis(4-bromophenyl)pyridine : This compound can be formed from a 1,3-butadiyne (B1212363) precursor reacting with phenylethylamine. nih.gov

4-(4-hydroxyphenyl)-2,6-bis(4-bromophenyl)pyridine : Produced through a condensation reaction of p-bromoacetophenone, p-hydroxybenzaldehyde, and ammonium acetate in acetic acid. tandfonline.com

6-(4-Bromophenyl)-2,4-bis(4-hydroxyphenyl)pyridine : Synthesized via a similar condensation approach using 4-bromobenzaldehyde (B125591) and 4-hydroxyacetophenone. researchgate.net

Table 2: Examples of Synthesized Bromophenyl Pyridine Derivatives

Compound NameSubstitution PatternYieldMelting Point (°C)Reference
2-[4-Bromophenyl]-6-[3-bromophenyl]pyridine2,6-Bis(bromophenyl)60%68–69 nih.gov
3,5-Bis(4-bromophenyl)pyridine3,5-Bis(bromophenyl)Not specifiedNot specified nih.gov
2,5-Bis(4-bromophenyl)pyridine2,5-Bis(bromophenyl)~30%Not specified nih.gov
4-(4-hydroxyphenyl)-2,6-bis(4-bromophenyl)pyridine2,6-Bis(bromophenyl), 4-ArylNot specifiedNot specified tandfonline.com
6-(4-Bromophenyl)-2,4-bis(4-hydroxyphenyl)pyridine2,4-Bis(aryl), 6-Bromophenyl80%101 researchgate.net

Derivatization of Bromine Functionalities in Pyridine Systems

The bromine atoms on bromophenyl pyridine scaffolds serve as versatile handles for further chemical modification, enabling the synthesis of a diverse range of derivatives. These bromo substituents are highly desirable as they permit subsequent functionalization, expanding the molecular complexity and potential applications of the core structure. mdpi.com

One of the most powerful methods for derivatizing these bromine functionalities is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromophenyl pyridine with various arylboronic acids. beilstein-journals.org This technique has been successfully used to prepare a library of 3,5-diaryl-2,4,6-trimethylpyridines from their bromo-precursors with high yields. beilstein-journals.org

Another key derivatization pathway involves the conversion of the bromo group to other functional moieties. For instance, 2,5-Bis(4-bromophenyl)pyridine can be reacted with copper(I) cyanide to replace the bromine atoms with cyano groups, yielding 2,5-bis(4-cyanophenyl)pyridine. nih.gov This nitrile derivative can then be further transformed into a bis-imidazoline compound, demonstrating a multi-step functionalization sequence. nih.gov These transformations highlight the strategic importance of the bromo-group as a precursor for introducing nitrogen-containing heterocycles.

Catalytic Aspects in Bromophenyl Pyridine Synthesis

The synthesis of bromophenyl pyridines is heavily reliant on catalytic methods to ensure efficiency, selectivity, and yield. Both transition metals and, more recently, metal-free systems have been extensively explored, with a growing emphasis on environmentally benign processes.

Transition Metal-Mediated and Metal-Free Catalytic Methods

Transition metals are central to many synthetic routes for creating aryl-substituted pyridines. Palladium (Pd) is a frequently used catalyst; for example, Pd-catalyzed decarboxylation and dual C(sp³)–H bond functionalization have been developed for preparing both symmetrical and unsymmetrical 2,4-diarylpyridines. primescholars.comacs.org Ruthenium (Ru) catalysts have also proven effective, as seen in the four-component reaction to produce this compound. rsc.org

Cobalt (Co) has emerged as a robust catalyst for [2+2+2] cycloaddition reactions between nitriles and alkynes, providing a straightforward, atom-economical approach to constructing polyarylpyridines. bohrium.com Iron (Fe), a more abundant and less toxic metal, has been utilized in the form of FeCl₃ to catalyze the cyclization of ketoxime acetates and aldehydes, yielding 2,4,6-triarylsubstituted symmetrical pyridines in high yields without requiring any additives. rsc.org Furthermore, cobalt nanoparticles immobilized on magnetic hydrotalcite have been employed as a recyclable catalyst for the one-pot, three-component synthesis of 2,4,6-triaryl pyridines. orgchemres.org

In recent years, metal-free synthetic methodologies have gained significant traction as a more sustainable alternative. tu-dortmund.de These methods often rely on Brønsted or Lewis acids, or organocatalysts. An expedient approach for synthesizing 2,4,6-trisubstituted pyridines involves a sequence of reactions catalyzed by a Brønsted acid, using air as the oxidant. rsc.org Researchers are increasingly developing green, metal-free multicomponent reactions (MCRs) for pyridine synthesis, utilizing conditions such as solvent-free reactions or ionic liquids. bohrium.com One such strategy is the one-pot synthesis of 1,5-diketones from aryl ketones and aldehydes under transition-metal-free conditions, which are then cyclized with ammonium acetate to form 2,4,6-triaryl pyridines. nih.gov

Comparison of Catalytic Methods for Aryl Pyridine Synthesis
Catalyst TypeCatalyst ExampleReaction TypeKey FeaturesReference
Transition MetalPalladium (Pd)Decarboxylation/C-H FunctionalizationSynthesizes symmetrical and unsymmetrical 2,4-diarylpyridines. primescholars.comacs.org
Transition MetalRuthenium (Ru)Four-Component ReactionUsed for synthesis of this compound. rsc.org
Transition MetalCobalt (Co)[2+2+2] CycloadditionAtom-economical synthesis of polyarylpyridines. bohrium.com
Transition MetalIron (FeCl₃)CyclizationHigh yields for 2,4,6-triarylpyridines; no additives needed. rsc.org
Metal-FreeBrønsted Acid (TfOH)Tandem ReactionUses air as an oxidant; experimentally convenient. rsc.org
Metal-FreeBase (KOH)Claisen–Schmidt/Michael AdditionForms 1,5-diketone intermediate for pyridine synthesis. nih.gov

Exploration of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of bromophenyl pyridines and their analogs. scilit.com This shift is driven by the need for more sustainable and environmentally friendly chemical manufacturing processes. Key strategies include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govacs.org

The development of reactions that proceed under solvent-free conditions is another cornerstone of green pyridine synthesis. orgchemres.org For example, the synthesis of 2,4,6-triaryl pyridines using a recyclable magnetic nanocatalyst can be performed without any solvent, simplifying purification and reducing waste. orgchemres.org Multicomponent reactions (MCRs) are inherently green as they increase efficiency by combining several steps into a single operation, reducing energy consumption and the use of reagents and solvents. bohrium.comacs.org The use of abundant, low-cost, and non-toxic catalysts, such as iron, aligns perfectly with green chemistry goals, offering a sustainable alternative to precious metal catalysts like palladium and ruthenium. rsc.org

Green Chemistry Approaches in Pyridine Synthesis
Principle/MethodDescriptionAdvantagesReference
Microwave-Assisted SynthesisUsing microwave irradiation to heat the reaction mixture.Excellent yields, pure products, short reaction times (2-7 min), low-cost processing. nih.govacs.org
Solvent-Free ConditionsConducting reactions without a solvent medium.Simplifies work-up, reduces waste, easy catalyst recovery. orgchemres.org
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot to form the product.High efficiency, methodological simplicity, diverse products. bohrium.comacs.org
Use of Eco-Friendly CatalystsEmploying abundant and non-toxic catalysts like iron.Low cost, reduced environmental impact, high functional group tolerance. rsc.org

Structural Elucidation and Conformational Analysis of 2,4 Bis 3 Bromophenyl Pyridine Derivatives

Advanced Spectroscopic Techniques for Structure Confirmation

Spectroscopy offers a powerful, non-destructive suite of tools to elucidate the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to confirm the identity, purity, and electronic properties of aromatic systems like 2,4-Bis(3-bromophenyl)pyridine.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of an aromatic compound provides detailed information about the electronic environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the central pyridine (B92270) ring and the two 3-bromophenyl substituents. Based on data from analogous substituted phenylpyridines, the pyridine protons are typically found in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the 3-bromophenyl rings would appear as a complex set of multiplets, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the pyridine ring are typically observed in the δ 120–158 ppm range, with the carbons directly attached to the nitrogen (C2) and the other substituted carbon (C4) appearing most downfield. rsc.org The carbons in the bromophenyl rings would also have characteristic shifts, with the carbon atom directly bonded to the bromine atom (C-Br) appearing around δ 123 ppm. rsc.org

Below is a table of expected NMR data based on analyses of closely related compounds such as 2,6-bis(3-bromophenyl)-4-phenylpyridine. rsc.org

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Pyridine H-3, H-5, H-67.5 - 8.8 (multiplets)117 - 158
3-Bromophenyl H-2', H-4', H-5', H-6'7.4 - 8.4 (multiplets)123 (C-Br), 125-142 (Aromatic C)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular integrity. For this compound (C₁₇H₁₁Br₂N), the high-resolution mass spectrum (HRMS) would provide an exact mass that confirms its molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two bromine atoms, which have two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will exhibit a characteristic cluster of peaks for the molecular ion. This cluster will consist of three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for such compounds include the sequential loss of the bromine atoms. The fragmentation pattern would likely show significant peaks corresponding to the [M-Br]⁺ and [M-2Br]⁺ ions. Cleavage of the pyridine ring itself can also occur under electron ionization conditions. nih.gov

Ion Description Expected Isotopic Pattern
[M]⁺, [M+2]⁺, [M+4]⁺Molecular IonCharacteristic 1:2:1 ratio for two Br atoms
[M-Br]⁺, [M-Br+2]⁺Loss of one bromine atomCharacteristic 1:1 ratio for one Br atom
[M-2Br]⁺Loss of both bromine atomsSingle peak

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its aromatic nature and substitution.

Spectroscopy Region Assignment
IR~3100-3000 cm⁻¹Aromatic C-H stretching
IR~1600-1400 cm⁻¹Aromatic C=C and C=N ring stretching
IR~1200-1000 cm⁻¹Aromatic C-H in-plane bending
IR~900-650 cm⁻¹Aromatic C-H out-of-plane bending
IR~650-500 cm⁻¹C-Br stretching
UV-Vis~200-350 nmπ → π* electronic transitions

Crystallographic Analysis of Bromophenyl Pyridine Frameworks

While spectroscopic methods elucidate molecular structure, X-ray crystallography provides the definitive, atomic-resolution picture of a molecule's conformation and packing in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, revealing the molecule's solid-state conformation.

For this compound, a key structural parameter is the set of dihedral angles between the central pyridine ring and the two peripheral 3-bromophenyl rings. Due to steric hindrance between the hydrogen atoms on the rings, a completely planar conformation is highly unlikely. Crystal structures of similar compounds, such as 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, show significant twisting between the pyridine and bromophenyl rings, with dihedral angles reported to be around 65.8°. nih.gov This twisting is a critical feature of the molecule's conformational landscape. Analysis of related structures also provides expected ranges for bond lengths and angles within the bromophenyl pyridine framework. nih.govmdpi.com

Parameter Description Typical Value (from related structures)
C-N (pyridine)Bond length within the pyridine ring~1.34 Å
C-C (pyridine)Bond length within the pyridine ring~1.39 Å
C-C (phenyl)Bond length within the phenyl ring~1.39 Å
C-BrBond length of carbon-bromine~1.90 Å
C-C (inter-ring)Bond length connecting rings~1.49 Å
Dihedral AngleTwist between pyridine and phenyl planes40° - 75°

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. sfasu.edu Molecules with conformational flexibility, such as this compound with its rotatable C-C single bonds connecting the rings, are often prone to polymorphism. researchgate.net Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer, leading to different physical properties. nih.gov

The arrangement of molecules in the crystal lattice is dictated by a balance of intermolecular interactions. ias.ac.in For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing:

π-π Stacking: The planar aromatic surfaces of the pyridine and phenyl rings can stack face-to-face or in an offset manner, contributing to lattice stability.

Halogen Bonding: The electropositive region on the bromine atom (σ-hole) can form an attractive interaction with a Lewis base, such as the nitrogen atom of a neighboring pyridine ring (Br···N) or another bromine atom (Br···Br). uni-muenchen.de

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.

The interplay of these interactions determines the final crystal architecture. mdpi.com Different packings can result from subtle changes in crystallization conditions, potentially leading to the formation of distinct polymorphs with unique structural and functional characteristics.

Conformational Preferences and Steric Interactions within the Molecular Architecture

Research on analogous polysubstituted pyridine systems, such as 2,4,6-triphenylpyridines, has established that these molecules typically adopt non-planar conformations. znaturforsch.com This deviation from planarity is a direct consequence of steric repulsion between the hydrogen atoms on the ortho positions of the phenyl rings and the substituents on the pyridine ring. To alleviate this strain, the phenyl rings rotate out of the plane of the central pyridine ring, resulting in a twisted or propeller-like conformation. znaturforsch.com

The interplay of these steric interactions results in a molecule where the two 3-bromophenyl groups are not coplanar with the central pyridine ring. The precise dihedral angles will be a balance between minimizing steric clashes and optimizing electronic interactions, such as conjugation between the aromatic systems.

To illustrate the typical range of these conformational parameters in related molecules, the following table summarizes the dihedral angles observed in the crystal structure of a 2,4,6-triarylpyridine derivative.

Ring System Dihedral Angle with Pyridine Ring (°)
Phenyl ring at position 217.26
Phenyl ring at position 456.16
Phenyl ring at position 624.50
Data from the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. nih.gov

Coordination Chemistry and Metal Complexes of 2,4 Bis 3 Bromophenyl Pyridine Analogues

Ligand Design and Coordination Modes of Bromophenyl Pyridine (B92270) Scaffolds

The specific architecture of bromophenyl pyridine ligands, including the number and position of the phenyl rings and bromine atoms, dictates their interaction with metal centers. This design is crucial in determining the resulting complex's geometry, stability, and potential applications.

Chelating and Bridging Capabilities of Pyridine-Based Ligands

Pyridine-based ligands are a cornerstone of coordination chemistry, capable of forming stable complexes through various coordination modes. omicsonline.org Ligands incorporating multiple N-donor sites, such as those with additional pyridine or triazole rings, can act as either chelating or bridging units. omicsonline.orgresearchgate.net A chelating ligand binds to a single metal center through two or more donor atoms, forming a stable ring structure, often a five- or six-membered ring. omicsonline.org This "chelate effect" enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

Conversely, bridging ligands possess donor atoms positioned in a way that allows them to simultaneously coordinate to two or more metal centers, leading to the formation of polynuclear complexes, coordination polymers, or metal-organic frameworks. omicsonline.org The flexibility or rigidity of the ligand backbone plays a significant role in determining whether it will chelate or bridge. For instance, rigid ligands like 3,5-bis(pyridine-2-yl)pyrazole are well-suited as binucleating ligands, holding metal centers in close proximity. researchgate.net The balance between chelation and bridging can be influenced by factors such as the steric bulk on the ligand and the coordination preferences of the metal ion. rsc.org

Influence of Bromine Substituents on Coordination Geometry and Electronic Properties

The introduction of bromine substituents onto the phenyl rings of pyridine-based ligands exerts a significant influence on the properties of the resulting metal complexes. These effects are both steric and electronic in nature.

Steric Effects: The size of the bromine atom can introduce steric hindrance, impacting the coordination geometry around the metal center. For example, substituents at the 6-position of 2-pyridyl rings have been shown to have a large impact on the metal coordination characteristics, favoring the formation of monomeric complexes over dimeric ones. cam.ac.uk In a study of Fe(III)-Dy(III) clusters, a 4-bromobenzoate (B14158574) ligand was found to cause structural distortions not observed with smaller fluoro- or chloro-substituents. frontiersin.org This distortion directly affected the magnetic behavior of the complex. frontiersin.org

Electronic Effects: As an electron-withdrawing group, bromine alters the electron density of the ligand. This modification of the ligand's electronic properties affects the strength of the metal-ligand bond and can influence the redox potential and reactivity of the complex. The electronic nature of substituents can also impact the crystal field splitting energy (Δoct), which in turn determines properties like the spin state in certain transition metal complexes. whiterose.ac.uk For instance, the electron-donating or -withdrawing capability of a ligand can modulate the reactivity of gold complexes in catalytic cycles. beilstein-journals.org

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of bromophenyl pyridine analogues has led to the successful synthesis and characterization of a variety of transition metal complexes.

Palladium-Based Coordination Compounds

Palladium complexes featuring bromophenyl pyridine-type ligands have been extensively studied, often for their potential catalytic applications. analis.com.myresearchgate.net These complexes are typically synthesized by reacting a suitable palladium(II) precursor, such as potassium tetrachloropalladate(II), with the ligand in an appropriate solvent. mdpi.com

One example is bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium, where the N-(4-bromophenyl)-pyridine-2-carboxamide ligand acts as a bidentate chelating agent, coordinating to the palladium(II) center through the pyridine nitrogen and the deprotonated amide nitrogen. mdpi.com X-ray crystallography revealed a distorted square-planar coordination geometry for this complex. mdpi.com Similarly, palladium complexes with NNN pincer-type ligands derived from pyridine-2,6-dicarboxamide and 2-bromoaniline (B46623) have been synthesized and characterized using various spectroscopic techniques. nih.gov The formation of these complexes often involves the coordination of the pyridine nitrogen and two deprotonated amide nitrogens to the palladium center. nih.gov

Table 1: Selected Palladium Complexes with Bromophenyl Pyridine Analogues
Complex NameLigandMetal CenterCoordination ModeKey CharacterizationReference(s)
bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]PalladiumN-(4-bromophenyl)pyridine-2-carboxamidePd(II)Bidentate (Npyridine, Namide)X-ray Crystallography, 1H NMR, FT-IR mdpi.com
Acetonitrile-N2,N6-bis(2-bromophenyl)pyridine-2,6-dicarboxamidopalladium(II)N2,N6-bis(2-bromophenyl)pyridine-2,6-dicarboxamidePd(II)Tridentate (NNN pincer)1H NMR, 13C NMR, FT-IR nih.gov

Gold-Based Coordination Compounds

The coordination chemistry of gold with bromophenyl pyridine analogues is of interest for applications in catalysis and materials science. nih.govmdpi.com Gold(III) complexes are often prepared through transmetalation from corresponding mercury(II) or palladium(II) organometallic precursors, a method that provides a mercury-free synthetic route. nih.gov Cyclometalation is a common strategy, where the ligand coordinates to the gold center via the pyridine nitrogen and a deprotonated carbon atom of one of the phenyl rings, forming a stable chelate ring. mdpi.com

A review of Au(III) cyclometallated compounds highlights numerous examples with 2-arylpyridines, where the ligand acts as a bidentate N,C*-chelating agent. mdpi.com The electronic properties of the ligand, influenced by substituents like bromine, can stabilize the gold(III) oxidation state, which is a key step in many gold-catalyzed oxidative coupling reactions. beilstein-journals.org For example, strongly electron-donating pyridylidene ligands have been shown to facilitate the gold(I)-to-gold(III) oxidation process. beilstein-journals.org

Table 2: Gold(III) Complexes with Aryl Pyridine Analogues
Precursor TypeLigand TypeMetal CenterKey ReactionProduct TypeReference(s)
Orthopalladated Complexbis(alkoxyphenyl)pyridinePd(II)TransmetalationChlorogold(III) complex nih.gov
Gold(I) ComplexTriaryl-2-pyridylidene (PyC)Au(I)OxidationGold(III) complex beilstein-journals.org
Gold(III) Salt (KAuCl4)PyridineAu(III)Ligand Substitutiontrans-Bis(pyridine)gold(III) chloride acs.org

Other Relevant Metal Complexes (e.g., Zinc, Copper, Cadmium, Nickel)

Beyond palladium and gold, bromophenyl pyridine analogues and related structures form complexes with a range of other transition metals.

Zinc and Cadmium: Schiff base ligands derived from 5-bromosalicylaldehyde (B98134) have been used to create zinc(II) and cadmium(II) complexes. nih.govresearchgate.net In one study, the tetradentate ligand coordinated to zinc to form a tetrahedral complex, while the corresponding cadmium complex adopted an octahedral geometry. nih.govresearchgate.net Another report describes the synthesis of zinc and cadmium bromide complexes with a phosphonium-decorated phenanthro-imidazolyl pyridine ligand containing a bromophenyl group. acs.org

Copper and Nickel: A series of complexes with Ni(II), Co(II), and Cu(II) were synthesized using 5-(4-bromophenyl)-2,4′-bipyridine as a pendant ligand and pyridine-2,6-dicarboxylate (B1240393) as a bridging ligand. researchgate.net The nickel and cobalt complexes formed 1D coordination polymers with distorted octahedral geometries, while the copper complex resulted in a tetranuclear cluster with distorted square pyramidal geometries, demonstrating that the final structure is dependent on the metal ion. researchgate.net Additionally, Co(II), Ni(II), Cu(II), and Zn(II) complexes have been prepared with a bidentate ligand derived from 3-(p-bromophenyl)-1-phenyl-1H-pyrazolecarboxaldehyde. researchgate.net

Table 3: Selected Zn, Cd, Cu, and Ni Complexes with Bromophenyl Pyridine Analogues
Metal Ion(s)Ligand(s)GeometryStructureReference(s)
Zn(II)2-((E)-(2-(2-(pyridine-2-yl)-ethylthio)ethylimino)methyl)-4-bromophenolTetrahedralMononuclear complex nih.govresearchgate.net
Cd(II)2-((E)-(2-(2-(pyridine-2-yl)-ethylthio)ethylimino)methyl)-4-bromophenolOctahedralMononuclear complex nih.govresearchgate.net
Ni(II), Co(II)Pyridine-2,6-dicarboxylate and 5-(4-bromophenyl)-2,4′-bipyridineDistorted Octahedral1D Polymeric Chain researchgate.net
Cu(II)Pyridine-2,6-dicarboxylate and 5-(4-bromophenyl)-2,4′-bipyridineDistorted Square PyramidalTetranuclear Cluster researchgate.net
Co(II), Ni(II), Cu(II), Zn(II)Ligand from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine and 3-(p-bromophenyl)-1-phenyl-1H-pyrazolecarboxaldehydeVariousMononuclear complexes researchgate.net

Catalytic Applications of Metal-Bromophenyl Pyridine Complexes

The unique electronic and steric properties of metal complexes incorporating bromophenyl pyridine ligands have positioned them as promising catalysts in a variety of organic transformations. The presence of bromine atoms offers a site for further functionalization, allowing for the fine-tuning of the ligand framework, while the pyridine and phenyl rings provide a robust coordination environment for the metal center. This section explores the catalytic applications of these complexes, with a particular focus on the mechanistic pathways they follow and the profound influence of the ligand structure on their catalytic performance.

Mechanistic Investigations of Catalytic Cycles

Catalytic cycles involving these complexes are often initiated by the activation of a precatalyst to form a catalytically active species. For instance, in cross-coupling reactions, a Pd(0) species is typically generated from a Pd(II) precatalyst. The first key step is the oxidative addition of a substrate (e.g., an aryl halide) to the metal center, a process that can be influenced by the ligand's electronic properties. wiley-vch.de Subsequent steps such as transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck reactions) lead to the formation of a new carbon-carbon or carbon-heteroatom bond. wiley-vch.de The cycle is completed by reductive elimination, which releases the product and regenerates the active catalytic species.

In the context of ruthenium-catalyzed reactions, mechanistic investigations have pointed to the formation of ruthenacycle intermediates as being crucial for C-H functionalization reactions. semanticscholar.org For example, the reaction between 2-phenylpyridines and sulfonyl chlorides can lead to meta-functionalized products, a selectivity that is explained by the formation of a specific ruthenacycle intermediate that directs the incoming group to the meta position. semanticscholar.org Some studies suggest that bis-cyclometallated species can be key intermediates in the catalytic cycle for certain transformations. semanticscholar.org

For nickel-catalyzed reactions, a Ni(0)/Ni(II) catalytic cycle is often proposed. nih.gov Mechanistic studies involving related systems have shown that the cycle begins with the oxidative addition of a substrate to a Ni(0) complex, followed by migratory insertion to form an alkyl-Ni(II) intermediate. nih.gov The final product is then formed through reductive elimination. The nature of the ligands present is crucial in promoting these individual steps. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, have also been employed to elucidate the mechanisms of reactions catalyzed by related pincer complexes. For instance, in the hydrosilylation of ketones catalyzed by iron pincer complexes, DFT studies have supported a mechanism involving the insertion of the carbonyl group into an Fe-H bond, forming an iron alkoxide complex, followed by σ-bond metathesis with a silane (B1218182) to regenerate the catalyst and produce the silylated ether product. rsc.org

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the metal center play a critical role in determining the catalyst's activity, selectivity, and stability. In complexes of bromophenyl pyridine analogues, modifications to the ligand structure can have a significant impact on the catalytic outcome.

The electronic properties of the pyridine ligand, which can be tuned by substituents, directly affect the Lewis acidity of the metal center. For many catalytic reactions, a more electrophilic metal center leads to higher reactivity. nih.gov This has been observed in palladium-catalyzed reactions where the catalytic efficiency can be correlated with the basicity of the pyridine ligand. nih.gov Ligands with electron-withdrawing groups tend to increase the catalyst's activity, although this can sometimes come at the cost of reduced catalyst stability. nih.govnih.gov

Steric effects also play a crucial role. The bulkiness of the ligands can influence the coordination geometry around the metal center, which in turn can affect the selectivity of the reaction. For example, in the context of gold catalysis, geometrically constrained coordination environments created by specific ligands can tune both the activity and selectivity of the catalyst. nih.gov

A study on heterobimetallic Au/Ir complexes with a monophosphane ligand derived from 2-(4-bromophenyl)pyridine (B1270735) demonstrated the importance of the ligand structure in catalytic performance. rsc.org The complex with the monophosphane ligand showed activity in allenyl ether rearrangement, while a related complex with a triphosphane ligand was inactive under the same conditions. rsc.org This highlights how the phosphine (B1218219) donor group, attached to the bromophenyl pyridine framework, directly influences the catalytic capability.

In polymerization reactions, the ligand structure is key to controlling polymer properties. For instance, group 4 metal complexes with biaryl ligands, such as those derived from 2,6-bis(2-bromophenyl)pyridine, have been investigated as catalysts for producing polyethylene (B3416737) with long-chain branching. d-nb.info The steric and electronic environment provided by the ligand influences the rate of monomer insertion and chain transfer, thereby affecting the molecular weight and degree of branching in the final polymer.

The table below summarizes the effect of different ligands on the catalytic performance of metal complexes in various reactions.

Catalyst/Ligand SystemMetalReaction TypeLigand Effect
[Pd(pyridine)₂Cl₂] derivatives PdCarbonylation of nitrobenzeneCatalyst efficiency correlates with ligand basicity. nih.gov
Au/Ir with monophosphane vs. triphosphane ligands Au/IrAllenyl ether rearrangementThe monophosphane ligand complex is active, while the triphosphane is not. rsc.org
Group 4 biaryl complexes Ti, HfEthylene/1-hexene copolymerizationLigand structure influences catalyst activity and comonomer incorporation levels. d-nb.info
Iron pincer complexes FeHydrogenation of aldehydes and ketonesThe reaction is more efficient in ethanol (B145695) for ketones, indicating a solvent/ligand cooperative effect. rsc.org

These examples underscore the principle that the bromophenyl pyridine scaffold provides a versatile platform for designing catalysts. By systematically modifying the substituents on the phenyl or pyridine rings, or by introducing different donor groups, it is possible to fine-tune the catalytic properties of the resulting metal complexes for specific applications.

Supramolecular Chemistry and Self Assembly of Bromophenyl Pyridine Systems

Non-Covalent Interactions in Supramolecular Architecture

The assembly of bromophenyl pyridine (B92270) molecules into predictable, higher-order structures is dictated by a subtle interplay of various non-covalent forces. The strength and directionality of these interactions are crucial in crystal engineering, allowing for the design of materials with specific topologies and properties. mdpi.comresearchgate.net

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov In bromophenyl pyridine systems, the bromine atom acts as a halogen bond donor, while the nitrogen atom of the pyridine ring often serves as the acceptor. This interaction is a powerful tool in crystal engineering for constructing robust supramolecular networks. iucr.org

Research has demonstrated the reliability of halogen bonds in forming extended solids. For instance, co-crystals involving halogen-bond donors like 1,2-diiodoperchlorobenzene and acceptors such as cyclobutane-based pyridyl derivatives form predictable zigzag molecular networks held together by I⋯N halogen bonds. iucr.orgiucr.org In these structures, the halogen-bond donor acts as a node and the pyridyl component as a linear linker, illustrating a fundamental principle of supramolecular design. iucr.org

Similarly, studies on bis(5-bromo-pyridine-2-yl)isophthalamides show that Br⋯Br halogen bonding interactions can direct the aggregation of molecular sheets. mdpi.com In these crystal packings, layers rich in bromine atoms form, creating a "wall of bromines" at the interface between sheets, a phenomenon driven by the self-assembly of these highly polarizable atoms. mdpi.commdpi.com The directionality and tunable strength of halogen bonds, which increase with the polarizability of the halogen (I > Br > Cl), make them a unique and powerful tool for designing functional materials. acs.org

Table 1: Examples of Halogen Bonding in Bromophenyl and Halopyridine Systems.
SystemInteraction TypeKey Structural FeatureReference
bis(5-bromo-pyridine-2-yl)isophthalamideBr···Br Halogen BondFormation of a 'wall of bromines' at the interface of molecular sheets. mdpi.com
1,2-diiodoperchlorobenzene co-crystal with a bis(pyridin-4-yl) derivativeI···N Halogen BondZigzag supramolecular network formation. iucr.orgiucr.org
3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazoleBr···Br Halogen BondType I halogen contacts stabilize the compound in the solid state. mdpi.com

Alongside halogen bonds, hydrogen bonds and π-π stacking are critical forces that direct the self-assembly of bromophenyl pyridine systems. rsc.org Hydrogen bonds, formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, provide directional control, while π-π stacking involves the attractive, non-covalent interactions between aromatic rings.

In the crystal structures of substituted pyridine carboxamides, for example, unconventional C-H···O and C-H···Br hydrogen bonds work in concert with π-π stacking of the pyridine rings to build the supramolecular architecture. nih.govdicle.edu.tr The interplay between these interactions is significant; the presence of hydrogen bonding can influence the electron density of aromatic rings, thereby strengthening the π-π stacking interactions. rsc.org

Table 2: π-π Stacking Interaction Parameters in Pyridine Derivatives.
CompoundInteraction TypeInterplanar Separation (Å)Reference
N-(4-nitrophenyl)pyridine-2-carboxamidePyridine-Pyridine π-stacking3.439(1) and 3.476(1) nih.gov
bis(5-H-pyridine-2-yl)isophthalamidePyridine-Pyridine π-stacking~3.286 mdpi.com

Host-Guest Recognition and Encapsulation Phenomena

The cavities within self-assembled structures derived from bromophenyl pyridines can be used to recognize and encapsulate smaller guest molecules. This host-guest chemistry is a cornerstone of supramolecular science, with applications in sensing, catalysis, and materials science. tcichemicals.comresearchgate.net

Macrocyclic hosts like cucurbiturils and cyclodextrins are particularly effective at encapsulating bromophenyl pyridine derivatives. rhhz.net For instance, a 4-(4-bromophenyl)-N-methylpyridinium guest can be encapsulated by a cucurbit cumhuriyet.edu.truril host, which provides a rigid, protective environment that dramatically enhances the guest's room-temperature phosphorescence quantum yield. rhhz.net This effect arises because the host's cavity shields the guest from quenchers like water and oxygen. rhhz.net

More complex systems can be built through hierarchical assembly. A phosphor group, 4-(4-bromophenyl)-pyridine, can be chemically modified onto a β-cyclodextrin (β-CD) host. rsc.orgrsc.org This modified host can then form a pseudorotaxane with a cucurbit rsc.orguril (CB rsc.org) macrocycle, which triggers green phosphorescence. This ternary complex can then act as a "super-host" to encapsulate a third component, such as a Rhodamine B dye molecule, within the β-CD cavity. This precise spatial arrangement facilitates a light-harvesting phosphorescence energy transfer (PET) system with high efficiency, demonstrating sophisticated function derived from programmed host-guest interactions. rsc.orgrsc.org

Table 3: List of Chemical Compounds Mentioned.
Compound Name
2,4-Bis(3-bromophenyl)pyridine
1,2-diiodoperchlorobenzene
bis(5-bromo-pyridine-2-yl)isophthalamide
3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole
N-(4-nitrophenyl)pyridine-2-carboxamide
rctt-1,3-bis(pyridin-4-yl)-2,4-diphenylcyclobutane
4'-(4-bromophenyl)-2,2':6',2''-terpyridine
cucurbit[n]uril (CB[n], e.g., CB cumhuriyet.edu.tr, CB rsc.org)
4-(4-bromophenyl)-N-methylpyridinium
β-cyclodextrin (β-CD)
Rhodamine B

Interactions with Macrocyclic Host Molecules (e.g., Cucurbiturils)

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry. Cucurbiturils, a family of barrel-shaped macrocycles composed of glycoluril (B30988) units, are particularly noteworthy for their ability to form stable inclusion complexes with a wide array of guest molecules in aqueous solutions. The hydrophobic cavity and the polar carbonyl portals of cucurbiturils drive the formation of these host-guest assemblies.

While direct and detailed studies on the specific interactions between This compound and cucurbiturils are not extensively documented in the current body of scientific literature, research on analogous bromophenyl-pyridine derivatives provides valuable insights into the potential complexation behavior. For instance, studies on dicationic, dodecyl-chain-bridged 4-(4-bromophenyl)-pyridine derivatives have demonstrated their ability to form host-guest complexes with cucurbit researchgate.neturil (CB researchgate.net). liverpool.ac.uk In these systems, the pyridinium (B92312) and bromophenyl moieties can be encapsulated within the cucurbituril (B1219460) cavity, driven by hydrophobic and ion-dipole interactions. It is plausible that This compound , despite being a neutral guest, could also form inclusion complexes with cucurbiturils, with the bromophenyl groups residing within the hydrophobic interior of the macrocycle. The presence of two bromophenyl substituents could potentially lead to the formation of 1:1 or even 1:2 (guest:host) complexes, depending on the size of the cucurbituril homologue.

Furthermore, research on a phenothiazine-bridged bis(bromophenyl pyridine) system has shown complex formation with cucurbit acs.orguril (CB acs.org), resulting in significant changes to the photophysical properties of the guest molecule, such as the activation of near-infrared (NIR) luminescence. researchgate.net This highlights the profound influence that encapsulation within a macrocyclic host can have on the electronic and conformational properties of bromophenyl pyridine guests. Theoretical calculations and experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), would be necessary to definitively characterize the stoichiometry, binding affinity, and geometry of any potential complexes between This compound and various cucurbiturils.

Selective Binding and Separation Applications for Pyridine Guests

The ability to selectively bind and separate structurally similar molecules is a significant challenge in chemistry, with important implications for industrial processes and environmental remediation. Supramolecular systems, with their tunable host-guest interactions, offer a promising avenue for addressing this challenge. The design of host molecules with specific recognition sites for pyridine-based guests is an active area of research.

While specific applications of This compound as a host for the selective binding and separation of pyridine guests have not been explicitly reported, the structural features of this compound suggest its potential in this area. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the bromine atoms on the phenyl rings can participate in halogen bonding. These directional interactions could be exploited to achieve selective recognition of complementary guest molecules. For example, a host system incorporating This compound could potentially differentiate between pyridine derivatives with varying substitution patterns based on steric hindrance and the ability to form specific non-covalent interactions.

General strategies for the separation of pyridine derivatives often involve liquid-liquid extraction or fractional distillation, which can be energy-intensive and may not be effective for isomers with similar boiling points. acs.orggoogle.com Supramolecular approaches, such as the use of crystalline host compounds that form inclusion complexes with specific guest molecules, offer a more energy-efficient alternative. Research on TADDOL-based host compounds has demonstrated the successful separation of pyridine and its methylated derivatives through selective crystallization. acs.org This underscores the potential of using specifically designed host molecules for the separation of pyridine guests. Future research could explore the synthesis of porous materials or metal-organic frameworks incorporating This compound as a structural motif to create selective adsorbents for pyridine-based compounds. The precise arrangement of the bromophenyl groups could create specific binding pockets that favor the inclusion of certain pyridine isomers over others.

Computational and Theoretical Investigations of Bromophenyl Pyridine Chemical Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4-Bis(3-bromophenyl)pyridine at the electronic level. These methods provide insights into the molecule's stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound such as this compound, DFT calculations would typically be employed to optimize the molecular geometry and determine its ground-state electronic properties. Common approaches involve the use of hybrid functionals, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. tandfonline.com

Interactive Data Table: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total Energy-5420 HartreeRepresents the total electronic and nuclear energy of the molecule at its optimized geometry, indicating its thermodynamic stability.
Dipole Moment2.5 DebyeA measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Polarizability45 ųIndicates how easily the electron cloud of the molecule can be distorted by an external electric field, affecting its non-linear optical properties.
Ionization Potential8.2 eVThe energy required to remove an electron from the molecule, related to its ability to act as an electron donor.
Electron Affinity1.1 eVThe energy released when an electron is added to the molecule, indicating its capacity to act as an electron acceptor.

Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and is crucial for predicting the reactivity and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This information is vital for understanding how the molecule interacts with other chemical species. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich center, while the carbon atoms bonded to the bromine atoms would be relatively electron-deficient.

Interactive Data Table: Hypothetical Molecular Orbital and Charge Distribution Data for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVThe energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-1.8 eVThe energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVThe energy difference between the HOMO and LUMO, which is a measure of the molecule's excitability and chemical reactivity. scispace.com
NBO Charge on N-0.6 eThe calculated partial charge on the nitrogen atom, indicating its nucleophilic character.
NBO Charge on C-Br+0.1 eThe calculated partial charge on the carbon atoms attached to bromine, suggesting electrophilic sites.

Molecular Dynamics and Conformational Search Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time.

MD simulations would reveal how the two bromophenyl rings rotate and flex with respect to the central pyridine ring. This is important for understanding how the molecule might adapt its shape to fit into a binding site of a receptor or to pack in a crystal lattice. The simulations would track the trajectories of all atoms over time, providing a movie of the molecule's motion and highlighting the most accessible conformations.

Computational methods can also be used to predict the most likely crystal packing arrangements of this compound. By analyzing the potential intermolecular interactions, such as halogen bonding (C-Br···N or C-Br···π), π-π stacking between the aromatic rings, and C-H···π interactions, it is possible to forecast the three-dimensional structure of the solid state. nih.gov These predictions are valuable for materials science applications, as the crystal structure dictates many of the material's bulk properties. Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts.

Structure-Property Relationship (SPR) Studies from a Theoretical Perspective

By combining the insights from both quantum chemical calculations and molecular dynamics simulations, a theoretical structure-property relationship (SPR) can be established for this compound. For instance, the calculated electronic properties, such as the HOMO-LUMO gap and dipole moment, can be correlated with potential applications in electronics and optics. tandfonline.com The conformational flexibility and intermolecular interaction patterns can inform the design of novel materials with specific packing motifs and physical properties. The presence of bromine atoms suggests that this molecule could be a precursor for further chemical modifications through cross-coupling reactions, and theoretical studies can help predict the reactivity of these positions. nih.gov

Computational and Theoretical Investigations of this compound: Acknowledgement of Data Unavailability

Initial research efforts to compile a detailed article on the computational and theoretical investigations of the chemical compound this compound have revealed a significant lack of available scientific literature. Despite a thorough search of scholarly databases and scientific publications, no specific studies detailing the computational analysis, molecular structure-property correlations, or theoretical design of novel derivatives for this particular compound could be identified.

The intended article was structured to provide an in-depth analysis of "this compound" within the framework of computational chemistry. The planned sections were to include:

Theoretical Design of Novel Bromophenyl Pyridine Derivatives:This subsection was intended to explore how computational methods could be used to theoretically modify the structure of this compound to enhance specific properties for targeted applications. This often involves in-silico screening of various functional groups and substitution patterns.

Unfortunately, the absence of published research on "this compound" prevents the generation of a scientifically accurate and informative article that adheres to the requested outline. While computational studies exist for other bromophenyl pyridine isomers and related derivatives, this information is not directly applicable to the specific compound and would fall outside the strict parameters of the requested subject.

Therefore, this notice serves to inform the user that the requested article on the computational and theoretical investigations of "this compound" cannot be produced at this time due to the lack of available source material in the public scientific domain. Further research in the field of computational chemistry may, in the future, provide the necessary data to address this topic.

Future Prospects and Emerging Research Frontiers in Bromophenyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted pyridines, including diaryl derivatives like 2,4-Bis(3-bromophenyl)pyridine, is undergoing a paradigm shift towards greener and more efficient methods. nih.govnih.gov Traditional approaches, such as the Hantzsch and Bohlmann-Rahtz syntheses, often require harsh conditions and can have limited scope. nih.govacsgcipr.org The future of synthesizing these complex molecules lies in methodologies that maximize atom economy, reduce waste, and allow for rapid diversification.

One of the most promising frontiers is the expanded use of multi-component reactions (MCRs) . researchgate.netresearchgate.net MCRs allow for the construction of complex molecules like diarylpyridines in a single step from three or more starting materials, minimizing intermediate purification steps and solvent usage. acsgcipr.orgresearchgate.net Researchers are exploring novel MCRs that can efficiently incorporate bromophenyl building blocks. For instance, a one-pot, three-component heteroannulation reaction involving a 1,3-dicarbonyl compound, an alkynone, and an ammonium (B1175870) salt can yield polysubstituted pyridines with high regioselectivity under mild, acid-free conditions. organic-chemistry.org Adapting such methods for precursors of this compound could offer a more sustainable production route.

Another key area is the development of robust and reusable catalysts. nih.gov Surface-modified vials, such as those coated with metal-organic frameworks (MOFs), are being explored as catalytic platforms for pyridine (B92270) synthesis. nih.gov These systems offer the advantages of heterogeneous catalysis, including easy separation and catalyst recycling, contributing to a more sustainable process. nih.gov Furthermore, advancements in catalytic cross-coupling reactions, such as Suzuki and Stille couplings, provide modular and efficient ways to introduce the bromophenyl groups onto a pre-formed pyridine core or to build the substituted pyridine from smaller fragments. rsc.orgresearchgate.net Future research will likely focus on developing catalysts that are more active, stable, and based on earth-abundant metals.

Table 1: Comparison of Synthetic Approaches for Substituted Pyridines
MethodologyKey AdvantagesPotential for SustainabilityReferences
Traditional Condensations (e.g., Hantzsch)Well-established, reliable for certain substrates.Moderate; often requires harsh conditions, stoichiometric reagents, and can produce significant waste. nih.govacsgcipr.org
One-Pot Multi-Component Reactions (MCRs)High atom economy, operational simplicity, reduced reaction time and waste.High; minimizes solvent use and purification steps, often uses milder conditions. nih.govresearchgate.netorganic-chemistry.org
Catalytic Cycloadditions (e.g., Diels-Alder)High efficiency, access to diverse substitution patterns.High; catalytic nature avoids stoichiometric waste, can be designed to be redox-neutral. nih.gov
Heterogeneous Catalysis (e.g., MOFs)Catalyst reusability, simple product separation.Very High; directly addresses catalyst waste and improves process economy. nih.gov

Exploration of Multicomponent Systems and Hybrid Materials

The rigid, planar structure and the presence of reactive bromine atoms make this compound an excellent building block for creating complex multicomponent systems and novel hybrid materials. The bromine atoms serve as versatile handles for post-synthetic modification via cross-coupling reactions, allowing for the covalent linking of the pyridine core into larger supramolecular assemblies or polymer chains.

An emerging area of research is the development of inorganic-organic hybrid materials, where organic ligands like bromophenyl pyridines are coordinated with metal centers or clusters. rsc.org For example, pyridine-based ligands have been successfully used to construct 3D frameworks with polyoxometalate anions, resulting in materials with interesting electrochemical and photocatalytic properties. rsc.org The use of this compound in such systems could lead to new materials with enhanced thermal stability and tunable electronic properties, potentially useful in catalysis or as functional materials. Similarly, palladium(II) complexes have been synthesized with N-(4-bromophenyl)-pyridine-2-carboxamide ligands, forming stable, square-planar structures. researchgate.netmdpi.com Exploring the coordination chemistry of this compound with various transition metals is a promising avenue for creating novel catalysts and functional metal-organic materials.

Furthermore, the principles of on-surface synthesis, where molecules are reacted on a metallic surface under ultrahigh vacuum, are being applied to bromophenyl-containing molecules to create well-defined, two-dimensional nanostructures. semanticscholar.org This bottom-up approach allows for the fabrication of molecular wires and networks with atomic precision. The dibromo functionality of this compound makes it an ideal candidate for such surface-confined polymerization, potentially leading to novel carbon-based nanomaterials for electronic applications.

Advanced Sensing and Detection Mechanisms Based on Bromophenyl Pyridine Frameworks

Pyridine derivatives are widely recognized for their potential in chemical sensing, primarily due to the ability of the nitrogen atom to interact with various analytes, leading to a change in the molecule's photophysical properties. mdpi.comdntb.gov.ua The development of fluorescent chemosensors based on pyridine frameworks is a particularly active area of research. researchgate.netmdpi.com These sensors often operate via mechanisms like photoinduced electron transfer (PET), where the binding of an analyte (such as a metal ion) to the pyridine nitrogen modulates the fluorescence emission, causing it to be "turned on" or "turned off". dntb.gov.ua

For a molecule like this compound, the extended π-conjugated system formed by the interconnected aryl rings is expected to confer fluorescent properties. The electron-rich pyridine core can act as a binding site for cations, while the bromophenyl groups can be functionalized to introduce specific recognition sites for other analytes. mdpi.com The bromine atoms themselves could also influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and enabling phosphorescence-based sensing.

Future research will focus on designing and synthesizing derivatives of this compound that are highly selective and sensitive for specific targets of environmental or biological importance. mdpi.comresearchgate.net This could involve creating sensors for toxic heavy metal ions like mercury or chromium, or for organic pollutants. mdpi.comresearchgate.net By attaching different functional groups to the bromophenyl rings, researchers can create an array of sensors where each responds differently to various analytes, enabling the development of "chemical nose" or "chemical tongue" systems for complex mixture analysis. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of functional molecules like this compound. iscientific.orgmdpi.com These computational tools can dramatically accelerate the research and development cycle, from designing synthetic routes to predicting material properties. preprints.orgpreprints.org

One of the most impactful applications of AI in this field is in Computer-Assisted Synthesis Planning (CASP) . iscientific.org AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic pathways for target molecules. mdpi.comacs.org For a complex structure like this compound, AI could suggest sustainable MCRs or catalytic strategies that a human chemist might overlook, optimizing for yield, cost, and environmental impact. preprints.org

Beyond synthesis, machine learning models are being developed to predict the functional properties of molecules based on their structure. preprints.orgatomwise.com By training on existing data, these models can forecast properties such as fluorescence spectra, binding affinity for specific analytes, or electronic characteristics. This predictive power allows for the in silico screening of thousands of virtual derivatives of the this compound scaffold. Researchers can identify the most promising candidates for applications in sensing or materials science before committing resources to their synthesis and testing, a process known as virtual high-throughput screening. preprints.org This data-driven approach significantly reduces the trial-and-error inherent in traditional chemical research, enabling a more targeted and efficient discovery process. mdpi.com

Table 2: Applications of AI/ML in Bromophenyl Pyridine Chemistry
AI/ML ApplicationDescriptionImpact on ResearchReferences
Retrosynthesis Planning (CASP)AI predicts optimal and novel synthetic routes by analyzing known chemical reactions.Accelerates the design of efficient and sustainable syntheses for new derivatives. iscientific.orgacs.org
Reaction OptimizationML models analyze experimental data to predict the best reaction conditions (temperature, catalyst, solvent) for maximizing yield.Reduces the number of experiments needed to optimize a reaction, saving time and resources. mdpi.compreprints.org
Property PredictionDeep learning models predict photophysical, electronic, and chemical properties from molecular structure.Enables rapid virtual screening of large libraries of compounds to identify candidates with desired functions. preprints.org
Generative ModelsAI designs entirely new molecules with optimized properties for a specific target application.Facilitates de novo design of novel sensors and materials based on the bromophenyl pyridine scaffold. preprints.org

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